molecular formula C18H20N4O B2964021 N-(2-(1H-indol-3-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034480-58-3

N-(2-(1H-indol-3-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2964021
CAS No.: 2034480-58-3
M. Wt: 308.385
InChI Key: JFKXYVBMAQXBHJ-UHFFFAOYSA-N
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Description

“N-(2-(1H-indol-3-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a compound that was obtained in high yield in the reaction between tryptamine and naproxen . It is a newly synthesized derivative that has been fully analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .


Synthesis Analysis

The compound was synthesized using an easy synthetic procedure for amide synthesis, which is the DCC-mediated (N, N’ -dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . DCC is commonly used for the preparation of esters, amides, or anhydrides .


Molecular Structure Analysis

The molecular structure of the compound was analyzed and characterized using 1H, 13C-NMR, UV, IR, and mass spectral data . The compound was found to interact with the active site region of the target enzymes through hydrogen bonds and pi-stacked interactions .


Chemical Reactions Analysis

The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . These compounds increase the conversion rate of carboxylic acid to carboxamide .


Physical and Chemical Properties Analysis

The compound is a white solid with a melting point of 114–115 °C . It was fully analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .

Scientific Research Applications

Synthesis and Chemical Properties

Research in the synthesis and chemical properties of related compounds, such as imidazoles and benzimidazoles, has been extensive. These compounds are known for their diverse pharmacological activities, which has led to studies on their synthesis through various chemical reactions. For example, the synthesis of imidazo[1,2-a]pyridine-3-carboxamide derivatives shows the versatility of these compounds, indicating that similar methodologies could be applied to N-(2-(1H-indol-3-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide (Lv et al., 2017).

Potential Applications in Antimicrobial and Antitumor Research

Several studies have focused on the antimicrobial and antitumor potential of compounds within the same chemical family. For instance, imidazo[1,2-a]pyridine-3-carboxamides have been evaluated for their activity against drug-sensitive and resistant MTB strains, highlighting their significance in developing new antimicrobial agents (Lv et al., 2017). Similarly, antitumor activities have been observed in imidazotetrazines, suggesting that related compounds, including this compound, could have potential applications in cancer research (Stevens et al., 1984).

Catalysis and Organic Synthesis

The compound's structure suggests potential applications in catalysis and organic synthesis. For instance, palladium-catalyzed reactions involving imidazole derivatives highlight the role of such compounds in synthesizing complex organic molecules. These methodologies could be applicable to this compound, enhancing its utility in synthetic organic chemistry (Grasa et al., 2001).

Future Directions

The compound has shown promise in its inhibitory properties and could be further studied for its potential applications in pharmacological compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c23-18(12-5-6-16-17(9-12)22-11-21-16)19-8-7-13-10-20-15-4-2-1-3-14(13)15/h1-4,10-12,20H,5-9H2,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKXYVBMAQXBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)NCCC3=CNC4=CC=CC=C43)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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